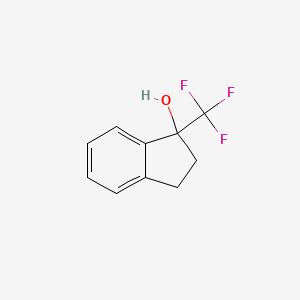

1-(Trifluoromethyl)-1-indanol

Description

Significance of Organofluorine Compounds in Advanced Organic Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are of immense importance in contemporary research and industry. The introduction of fluorine, the most electronegative element, into an organic scaffold can dramatically alter its physical, chemical, and biological properties. thermofisher.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of many fluorinated compounds. beilstein-journals.org

In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. sigmaaldrich.com This is because the trifluoromethyl group can act as a lipophilic hydrogen bond donor and can significantly influence the acidity of nearby functional groups. These advantageous modifications have led to a surge in the development of fluorinated pharmaceuticals, with approximately 25% of current drugs containing fluorine. sigmaaldrich.com Beyond medicine, organofluorine compounds are integral to the creation of advanced materials, such as fluoropolymers, and specialized agrochemicals. thermofisher.com

The Indane Scaffold as a Privileged Structure in Chemical Research

The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in chemical research. chemicalbook.comnih.gov This term denotes a molecular framework that is capable of binding to a range of different biological targets, making it a recurring motif in biologically active molecules. beilstein-journals.org

Indane and its derivatives are found in numerous natural products and have been successfully exploited in drug discovery to develop molecules with a wide array of therapeutic applications, including anticancer and anti-inflammatory agents. chemicalbook.comchemscene.com The rigid, well-defined three-dimensional structure of the indane core provides a robust platform for the precise spatial arrangement of functional groups, facilitating targeted interactions with biological macromolecules. Its prevalence in successful drug candidates, such as the Alzheimer's drug Donepezil, underscores its importance as a foundational element in medicinal chemistry. beilstein-journals.org

Research Landscape and Challenges Associated with 1-(Trifluoromethyl)-1-indanol Synthesis

The synthesis of this compound sits (B43327) at the intersection of organofluorine chemistry and privileged structure synthesis. Despite their potential, 1-trifluoromethyl indanes are considered relatively rare compounds, and their synthesis is not yet extensively developed. The development of novel and efficient synthetic methods for these derivatives is an important objective for chemists.

The primary synthetic strategies can be broadly categorized into two approaches. The first involves the construction of the indane system from a precursor already containing the trifluoromethyl group. A common method in this category is the acid-mediated intramolecular Friedel–Crafts reaction. beilstein-journals.orgresearchgate.net For instance, trifluoromethyl-substituted arylpropanoic acids can be cyclized under superacidic conditions to form the corresponding indanones, which can then be reduced to indanols. researchgate.net

The second approach involves the direct trifluoromethylation of a pre-existing indane scaffold. This can be achieved using various trifluoromethylating reagents. However, these syntheses can present significant challenges, often requiring harsh reaction conditions, expensive reagents, or multi-step procedures that can be difficult to scale. Overcoming these synthetic hurdles is key to unlocking the full potential of trifluoromethylated indanols in various scientific applications.

Physicochemical Properties

The introduction of a trifluoromethyl group at the C1-position of the indanol scaffold significantly alters the molecule's physical and chemical properties, as illustrated by the comparison below.

| Property | 1-Indanol | This compound |

| Molecular Formula | C₉H₁₀O | C₁₀H₉F₃O |

| Molecular Weight | 134.18 g/mol sigmaaldrich.com | 202.17 g/mol chemicalbook.com |

| CAS Number | 6351-10-6 sigmaaldrich.com | 121692-27-1 chemicalbook.com |

| Appearance | White to slightly yellow crystalline solid guidechem.com | Data Not Available |

| Melting Point | 50-54 °C sigmaaldrich.com | Data Not Available |

| Boiling Point | 128 °C at 12 mmHg sigmaaldrich.com | Data Not Available |

Detailed Research Findings

The synthesis of the ketone precursor to this compound, namely trifluoromethylated 1-indanones, has been achieved via a Friedel–Crafts alkylation-cyclization sequence. The following table summarizes the synthesis of various substituted 3-(Trifluoromethyl)-1-indanones from arenes and 2-(Trifluoromethyl)acrylic acid in the presence of trifluoromethanesulfonic acid (TfOH), which acts as both the solvent and the catalyst.

| Arene (Reactant) | Product | Reaction Conditions | Yield (%) | Reference |

| Benzene | 3-(Trifluoromethyl)-1-indanone | 25 °C, 24 h | 65 | researchgate.net |

| Toluene | 5-Methyl-3-(trifluoromethyl)-1-indanone | 25 °C, 24 h | 75 | researchgate.net |

| Anisole | 5-Methoxy-3-(trifluoromethyl)-1-indanone | 25 °C, 24 h | 80 | researchgate.net |

| Fluorobenzene | 5-Fluoro-3-(trifluoromethyl)-1-indanone | 25 °C, 24 h | 70 | researchgate.net |

| Chlorobenzene | 5-Chloro-3-(trifluoromethyl)-1-indanone | 25 °C, 24 h | 65 | researchgate.net |

Construction of the Trifluoromethylated Indane Core from Acyclic Precursors

The formation of the indane skeleton bearing a trifluoromethyl group can be achieved through several strategic bond-forming reactions, starting from open-chain molecules. These methods include classical electrophilic cyclizations, modern transition-metal-catalyzed processes, and radical-mediated ring closures.

Electrophilic Friedel-Crafts Cyclization Approaches

Intramolecular Friedel-Crafts reactions are a cornerstone of cyclic compound synthesis, and they have been adapted for the preparation of trifluoromethylated indanones, which are direct precursors to this compound.

The cyclization of β-phenyl trifluoromethyl ketones, β-keto esters, and alcohols offers a direct route to the indane framework. This acid-catalyzed intramolecular electrophilic aromatic substitution proceeds through the formation of a carbocation intermediate that is attacked by the tethered aromatic ring. For instance, the superelectrophilic activation of precursors using strong acids can facilitate the efficient synthesis of trifluoromethylated indanones. mdpi.com The subsequent reduction of the ketone functionality, for example, through enantioselective methods, can yield this compound with high enantiomeric excess. mdpi.com

A study on the synthesis of 1-CF3-indanes from CF3-allyl alcohols and arenes promoted by Brønsted or Lewis acids demonstrated the formation of the indane ring system. The proposed mechanism involves the initial generation of a carbocationic species which then undergoes intramolecular cyclization. mdpi.com

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Ref. |

| CF3-allyl alcohols and arenes | Brønsted or Lewis acid | 1-CF3-indanes | Moderate to Good | mdpi.com |

| Indan-1-one | Ruppert–Prakash trifluoromethylation | 1-CF3-indan-1-ol | 34 | mdpi.com |

This table presents illustrative examples of intramolecular cycloalkylation for the synthesis of trifluoromethylated indane structures.

Lewis acid-induced ene-cyclization of ω-olefinic trifluoromethyl ketones provides another pathway to alicyclic compounds bearing a CF3 group. mdpi.com This reaction involves the activation of the ketone by a Lewis acid, followed by an intramolecular ene reaction where the tethered alkene acts as the enophile. While this method has been explored for the synthesis of various alicyclic systems, its specific application to the direct synthesis of trifluoromethylated indanes from acyclic precursors with an alkene tether has been a subject of investigation. The efficiency and stereoselectivity of the cyclization can be influenced by the choice of Lewis acid and the substrate structure.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis offers powerful and often milder alternatives to traditional acid-catalyzed methods for the construction of cyclic systems. Rhodium catalysis, in particular, has been effectively employed in the synthesis of trifluoromethylated indane derivatives.

A notable advancement in the synthesis of trifluoromethyl-substituted aminoindanes and indenamines involves the rhodium(III)-catalyzed direct C–H addition and annulation of benzimidates and aldimines with β-(trifluoromethyl)-α,β-unsaturated ketones. acs.organtpedia.com This protocol facilitates the efficient formation of various trifluoromethyl-containing indenamines or aminoindanes in moderate to high yields. acs.organtpedia.com The reaction proceeds via a C-H activation mechanism, followed by a [3+2] annulation, which constructs the five-membered ring of the indane core. This method is highly valuable for accessing functionalized indane derivatives that can be further transformed into compounds like this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield Range (%) | Ref. |

| Benzimidates | β-(Trifluoromethyl)-α,β-unsaturated ketones | Rh(III) complex | Trifluoromethyl-containing indenamines | Moderate to High | acs.organtpedia.com |

| Aldimines | β-(Trifluoromethyl)-α,β-unsaturated ketones | Rh(III) complex | Trifluoromethyl-containing aminoindanes | Moderate to High | acs.organtpedia.com |

This table summarizes the Rhodium(III)-catalyzed [3+2] annulation for the synthesis of trifluoromethylated indane precursors.

Radical Cyclization Pathways for Trifluoromethylindane Formation

Radical cyclization reactions provide a powerful tool for the formation of cyclic compounds, often under mild conditions and with good functional group tolerance. The generation of a trifluoromethyl radical can initiate a cascade cyclization to form the indane ring system.

Visible-light-promoted protocols have been developed for constructing various trifluoromethylated heterocyclic skeletons through cascade cyclizations mediated by trifluoromethyl radicals. nih.gov These methods often involve the homolysis of a suitable trifluoromethyl radical precursor, such as Umemoto's reagent or CF3Br, under light irradiation. nih.govmdpi.com The generated trifluoromethyl radical then adds to an unsaturated bond in the acyclic precursor, initiating a cyclization cascade that ultimately forms the indane ring. For example, the radical reaction of tetrahydrocyclopropa[a]indene with a trifluoromethylating agent in the presence of a copper catalyst has been shown to produce 1-CF3-indane derivatives in good yield and with high stereoselectivity. mdpi.com

| Precursor | Trifluoromethyl Source | Conditions | Product | Yield (%) | Ref. |

| Tetrahydrocyclopropa[a]indene | (bpy)Zn(CF3)2 / Cu(OTf)2 | Radical conditions | 1-CF3-indane derivative | 62 | mdpi.com |

| Alkene-tethered indoles | Umemoto's reagent | Visible light, catalyst-free | Trifluoromethylated dihydropyrido[1,2-a]indolones | Moderate to Good | nih.gov |

| Inactivated alkenes | CF3Br | Visible light, photocatalyst | Trifluoromethylated polycyclic aza-heterocycles | Good | mdpi.com |

This table highlights examples of radical cyclization pathways for the formation of trifluoromethylated cyclic structures.

Nucleophilic Transformations in Trifluoromethylindane Core Construction

The assembly of the trifluoromethylindane core can be achieved through complex nucleophilic transformations. A notable example involves the reaction of perfluoro-4-methyl-pent-2-ene with trimethylsilylpentafluorobenzene, facilitated by cesium fluoride (B91410) (CsF) in acetonitrile (MeCN). This process yields a mixture of two compounds, including a tri-trifluoromethylated indane structure, in a combined yield of approximately 50%. mdpi.com The proposed multi-step mechanism suggests that the trifluoromethyl groups from the starting alkene are intricately involved in the formation of the indane ring system. mdpi.com

Trifluoromethylation of Pre-Existing Indane Scaffolds

A more direct approach to synthesizing trifluoromethylated indanes involves the introduction of a trifluoromethyl group onto a pre-existing indane scaffold. This can be accomplished through several methods, including nucleophilic trifluoromethylation, direct fluorination, and radical processes.

Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagents for 1-CF3-Indan-1-ols

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source for nucleophilic trifluoromethylation. The reaction of 1-indanone (B140024) with TMSCF₃, typically catalyzed by a fluoride source such as tetra-n-butylammonium fluoride (TBAF), provides a direct route to this compound. The reaction proceeds via the generation of a trifluoromethyl anion, which attacks the carbonyl carbon of the 1-indanone. Subsequent silylation of the resulting alkoxide and eventual hydrolysis yields the desired tertiary alcohol. mdpi.com Enantioselective variations of this reaction have been developed to produce chiral 1-(trifluoromethyl)-1-indanols. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Indan-1-one | CF₃SiMe₃, tetra-n-butylammonium fluoride | 1-CF₃-indan-1-ol | - | - | tdl.org |

| Indan-1-one | Chiral catalyst system with CF₃SiMe₃ | Enantioenriched 1-CF₃-indan-1-ol | 34% | 74% | frontiersin.org |

Direct Trifluoromethylation using Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride (SF₄) is a potent fluorinating agent capable of converting carboxylic acids into trifluoromethyl groups. This transformation has been applied to the synthesis of 1-(trifluoromethyl)indane from an enantio-enriched indane carboxylic acid. The reaction, conducted at elevated temperatures (70–75 °C), furnishes the desired 1-CF₃-indane in a moderate yield of 43% while preserving the stereochemical integrity of the chiral center, as evidenced by a high enantiomeric excess of 96%. mdpi.com

Copper-Catalyzed Radical Trifluoromethylation of Indane Derivatives

Radical trifluoromethylation offers another avenue for the synthesis of trifluoromethylated indane structures. A copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established for the direct construction of trifluoromethylated 1-indanones. nih.gov This methodology utilizes Togni's reagent as both a radical initiator and a source of the trifluoromethyl radical. The proposed mechanism involves a radical-triggered addition, followed by a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade to afford the 1-indanone product with a trifluoromethyl group at a quaternary carbon center. nih.gov

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,6-Enyne | Cu(OTf)₂, Togni's reagent, TMSCN | Trifluoromethylated 1-indanone | Good yields | nih.gov |

Hydroxyalkylation and Related Carbon-Carbon Bond Forming Reactions Involving Trifluoromethyl Ketones

Friedel-Crafts Hydroxyalkylation of Indoles with Trifluoromethyl Ketones

The Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones is a valuable method for synthesizing trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives. This reaction can be catalyzed by either Lewis or Brønsted acids, or by organic bases. For instance, the reaction between various indoles and aromatic fluoromethyl ketones in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide in water proceeds efficiently to give the corresponding trifluoromethyl(indolyl)phenylmethanols in good to excellent yields. This method is noted for its operational simplicity and the avoidance of column chromatography for product purification.

| Indole (B1671886) Derivative | Trifluoromethyl Ketone | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | 2,2,2-Trifluoroacetophenone | K₂CO₃, n-Bu₄PBr, Water | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethanol | Good to Excellent | - |

| Various Indoles | Various Aromatic Fluoromethyl Ketones | K₂CO₃, n-Bu₄PBr, Water | Trifluoromethyl(indolyl)phenylmethanols | Good to Excellent | - |

Synthetic Methodologies for this compound and Related Trifluoromethylated Indane Structures

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methods for trifluoromethylated compounds, including those with indane frameworks. This article focuses on the synthetic methodologies for producing this compound and related structures, with a particular emphasis on catalytic systems and enantioselective approaches.

1 Catalytic Systems in Trifluoromethylated Indanol Synthesis

Various catalytic systems have been explored for the synthesis of trifluoromethylated indanols and related compounds. These systems offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

1 Catalytic Systems: Inorganic Bases (e.g., K2CO3) with Phase Transfer Catalysts (e.g., n-Bu4PBr)

A notable and efficient method for the synthesis of trifluoromethylated indolyl- and phenyl-methanols involves the use of an inorganic base, potassium carbonate (K2CO3), in conjunction with a phase transfer catalyst, tetrabutylphosphonium bromide (n-Bu4PBr). This system has been successfully applied to the reaction of indoles with aromatic fluoromethyl ketones in water, affording the desired products in good to excellent yields without the need for column chromatography purification.

The combination of K2CO3 (15 mol%) and n-Bu4PBr (15 mol%) in water has proven to be a suitable and efficient catalytic system for this transformation. Reducing the catalyst loading to 10 mol% or 5 mol% resulted in a slower reaction rate and lower isolated yields, highlighting the importance of the catalyst concentration.

Table 1: Effect of K2CO3/n-Bu4PBr Catalyst Loading on Product Yield

| Entry | K2CO3 (mol%) | n-Bu4PBr (mol%) | Yield (%) |

| 1 | 15 | 15 | >99 |

| 2 | 10 | 10 | 90 |

| 3 | 5 | 5 | 69 |

2 Organic Base (e.g., TMG) and Cesium Carbonate Catalysis

Organic bases, such as 1,1,3,3-tetramethylguanidine (TMG), are utilized in a variety of base-catalyzed reactions. TMG and its derivatives have been employed as catalysts for aldol reactions, the synthesis of pyrans, and other organic transformations. While specific applications of TMG in the synthesis of this compound are not extensively documented, its general catalytic activity in promoting reactions involving carbonyl compounds suggests its potential utility in this area.

Cesium carbonate (Cs2CO3) has emerged as a mild and effective inorganic base in a range of organic syntheses, including C-H functionalization and heteroatom-heteroatom bond formation. eurekaselect.com It has been shown to promote the trifluoromethylation of chalcones and ketones using trimethyl(trifluoromethyl)silane (TMSCF3). researchgate.net This method allows for the 1,2-addition of the trifluoromethyl group to the carbonyl carbon. The higher solubility of Cs2CO3 in organic solvents compared to other inorganic carbonates like K2CO3 and Na2CO3 can be advantageous in certain reaction systems. wikipedia.org

3 Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids have been instrumental in catalyzing the formation of trifluoromethylated compounds. Lewis acids, such as gallium triflate, have been used in the one-pot synthesis of trifluoromethylated tetrahydroquinazolines from trifluoroacetaldehyde hemiacetal and aromatic amines. nih.gov Another approach involves the electrophilic trifluoromethylation of ketene silyl (B83357) acetals using hypervalent iodine reagents in the presence of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide, which provides access to α-trifluoromethyl esters and lactones. organic-chemistry.org

Brønsted acids are also effective catalysts. For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones can be catalyzed by strong acids. researchgate.net Furthermore, chiral phosphoric acids, a class of Brønsted acids, have been utilized in the asymmetric Friedel-Crafts alkylation of indoles with trifluoromethyl ketones, producing enantioenriched α-trifluoromethyl tertiary alcohols. figshare.com The combination of a Brønsted acid with a Lewis base has also been developed as a catalytic system for the synthesis of enantiomerically pure trifluoromethylated heterocycles. rsc.org

2 Recyclability and Scalability of Catalytic Systems in Trifluoromethylated Indanol Synthesis

The practical application of any synthetic methodology hinges on its recyclability and scalability. The catalytic system comprising K2CO3 and n-Bu4PBr has demonstrated good recyclability. The aqueous filtrate containing the catalyst system could be recovered and reused for up to four cycles, yielding the product in excellent to good yields (84-99%). This protocol has also been shown to be applicable for large-scale synthesis.

The development of recyclable Lewis and Brønsted acid catalysts is an active area of research. acs.orgresearchgate.net Strategies include anchoring the catalysts to polymeric supports, which allows for their recovery and reuse. rsc.org For instance, polyisobutylene-bound sulfonic acid catalysts in a poly-α-olefin solvent have shown excellent recyclability in various acid-catalyzed reactions. rsc.org Similarly, TMG-functionalized melamine has been developed as a recyclable heterogeneous organocatalyst. nih.gov These approaches offer a pathway to more sustainable and cost-effective syntheses of trifluoromethylated compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)-2,3-dihydroinden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRMXTVZEDMFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Trifluoromethyl 1 Indanol Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of both the absolute and relative stereochemistry of chiral molecules like 1-(Trifluoromethyl)-1-indanol derivatives. This powerful technique provides a precise three-dimensional map of the atomic positions within a single crystal, revealing the spatial arrangement of atoms and functional groups.

For instance, in the analysis of related complex structures, single-crystal X-ray diffraction has been successfully employed to assign the absolute configurations of all stereocenters. beilstein-journals.org The resulting crystal structure, often depicted with thermal ellipsoids, allows for the accurate measurement of bond lengths and angles. beilstein-journals.orgmdpi.com For chiral compounds, the Flack parameter is a critical value derived from the X-ray diffraction data that helps to confidently assign the absolute configuration. beilstein-journals.org The analysis of cyclohexadienyl metal trifluoromethyl derivatives has shown that the six-membered carbon ring is highly nonplanar, with the saturated carbon atom positioned out of the plane formed by the other five carbons. mdpi.com This level of detail is crucial for understanding the conformation and stereochemical integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. dntb.gov.ua By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

1H, 13C, and 19F NMR Techniques for Trifluoromethylated Systems

The presence of the trifluoromethyl (CF3) group in this compound makes ¹⁹F NMR a particularly valuable technique, complementing the standard ¹H and ¹³C NMR analyses. rsc.orgrsc.orgnih.gov

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts (δ) in the ¹H NMR spectrum of indanol derivatives reveal the electronic environment of each proton. For example, aromatic protons typically appear in a distinct region of the spectrum, and their splitting patterns (multiplicity) can indicate their relative positions on the aromatic ring. chemicalbook.comup.ac.za Protons on the five-membered ring and the hydroxyl group will also have characteristic chemical shifts.

¹³C NMR: This method probes the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. up.ac.za The carbon atom attached to the trifluoromethyl group will exhibit a characteristic signal, often split due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is highly sensitive and provides clear signals for fluorine-containing compounds. nih.gov The chemical shift of the CF3 group in the ¹⁹F NMR spectrum is a key identifier. Furthermore, coupling between the fluorine nuclei and adjacent protons or carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) provides valuable information about the connectivity around the trifluoromethyl group. nih.gov

The following table provides an example of typical NMR data for a related trifluoromethylated compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.66 | d | 7.3 | Aromatic H |

| ¹H | 7.52–7.46 | m | Aromatic H | |

| ¹H | 7.46–7.38 | m | Aromatic H | |

| ¹³C | 141.42 | s | Aromatic C | |

| ¹³C | 136.42 | s | Aromatic C | |

| ¹³C | 133.19 | q | 308.7 | CF₃ |

| ¹³C | 130.28 | s | Aromatic C | |

| ¹⁹F | -42.77 | s | CF₃ |

This table is illustrative and based on data for a similar trifluoromethylated aromatic compound. rsc.org Actual values for this compound may vary.

Correlational NMR Techniques for Complex Architectures

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the molecule, for example, the protons on the indanol ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu It works by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3600 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (alcohol) | Stretching | 1260 - 1000 |

| C-F (trifluoromethyl) | Stretching | 1350 - 1150 |

This table presents typical ranges for the indicated functional groups. ieeesem.comresearchgate.netyoutube.com

The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are also a key diagnostic feature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. epfl.chyoutube.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which in turn allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals, such as:

Loss of the trifluoromethyl group (•CF₃)

Loss of a water molecule (H₂O) from the alcohol

Cleavage of the five-membered ring

By analyzing the masses of these fragment ions, the connectivity of the molecule can be inferred, corroborating the structural information obtained from NMR spectroscopy.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govdnu.dp.ua This method maps the electron distribution of a molecule within its crystalline environment, providing insights into how molecules pack together and the nature of the forces holding them in place.

The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface. For example, the d_norm surface highlights regions of close intermolecular contact, with red spots indicating hydrogen bonds and other strong interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, the fingerprint plot would reveal the percentage contribution of various interactions, such as:

H···H contacts: Typically the most abundant type of contact, arising from van der Waals forces. researchgate.net

O···H contacts: Indicative of hydrogen bonding involving the hydroxyl group.

F···H contacts: Representing interactions involving the trifluoromethyl group.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

By analyzing these interactions, a deeper understanding of the crystal packing and the forces that stabilize the solid-state structure of this compound derivatives can be achieved. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 1 Trifluoromethyl 1 Indanol Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap generally implying higher stability and lower chemical reactivity.

A study on a trifluoromethyl-substituted stilbene (B7821643) imine derivative using DFT (B3LYP/6-31G(d,p)) calculated a HOMO-LUMO gap of 3.49 eV, indicating good stability. Similar calculations on other trifluoromethylated organic molecules have shown that the presence of the CF3 group generally lowers both the HOMO and LUMO energy levels, with a pronounced effect on the LUMO, making the molecule a better electron acceptor.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Trifluoromethylated Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Trifluoromethyl-substituted Stilbene Imine | - | - | 3.49 |

| (E)-N-(naphthalene-1-ylmethylene)-3-(trifluoromethyl) aniline (B41778) | - | - | - |

| N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine-7-amine | - | - | - |

Note: Specific energy values for HOMO and LUMO for these compounds are not detailed in the cited abstracts, but the HOMO-LUMO gap is provided as a key parameter of stability.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is essential for understanding reaction mechanisms and predicting the feasibility of synthetic routes. For the synthesis of 1-(Trifluoromethyl)-1-indanol, a key reaction is the trifluoromethylation of indan-1-one using reagents like CF3SiMe3 (the Ruppert-Prakash reagent) mdpi.com. DFT calculations can be employed to model the energy profile of this nucleophilic addition.

The reaction likely proceeds through the activation of the carbonyl group by a fluoride (B91410) catalyst, followed by the nucleophilic attack of the trifluoromethyl anion. Transition state calculations would reveal the structure of the high-energy intermediate and the activation energy required for the reaction to proceed. These calculations can help optimize reaction conditions by identifying the rate-limiting step and suggesting modifications to lower the activation barrier.

Furthermore, DFT can be used to model subsequent reactions of this compound, such as dehydration or substitution reactions. For example, modeling the acid-catalyzed dehydration would involve calculating the protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination of water. The stability of the resulting trifluoromethylated indene (B144670) could also be assessed.

Conformational Analysis and Energy Minima of Trifluoromethylated Indanols

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis using computational methods helps identify the most stable arrangements of atoms (energy minima) and the energy barriers between them. For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl and trifluoromethyl groups relative to the indane ring.

DFT calculations can map the potential energy surface by systematically rotating the key dihedral angles. These calculations would likely show that the most stable conformers are those that minimize steric hindrance between the bulky trifluoromethyl group, the hydroxyl group, and the adjacent aromatic ring. Hydrogen bonding interactions between the hydroxyl group and the fluorine atoms of the trifluoromethyl group could also play a role in stabilizing certain conformations. A study on trifluoroacetyl triflate, for example, identified a global minimum corresponding to a syn-anti conformer, with other syn-gauche forms also present as local minima acs.org. This highlights the complexity of conformational landscapes in trifluoromethylated compounds.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. This method provides quantitative insights into electron delocalization, hyperconjugative interactions, and the nature of chemical bonds, which are key to understanding molecular stability.

Computational Studies on the Stability and Reactivity of CF3-Substituted Carbocations

The carbocation intermediate that could be formed from this compound, the 1-(trifluoromethyl)-1-indanyl cation, is a subject of significant theoretical interest. The trifluoromethyl group is strongly electron-withdrawing, which is expected to destabilize an adjacent carbocation. However, computational studies have revealed a more nuanced picture.

While the inductive effect of the CF3 group is destabilizing, there can be a partially offsetting stabilizing effect through π-electron donation from the fluorine atoms to the empty p-orbital of the carbocationic center. Ab initio calculations have shown that despite its strong electron-withdrawing nature, the trifluoromethyl group can act as a modest π-electron donor when substituting a carbenium ion nih.gov. However, among various substituents, the CF3 group exhibits the lowest π-electron-donation ability nih.gov.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are increasingly used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable for structure elucidation and for confirming experimental assignments.

For this compound, DFT calculations could predict the 1H, 13C, and 19F NMR spectra. The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used sciforum.netcapes.gov.br. For example, the predicted 1H and 13C NMR chemical shifts for complex organic molecules have been shown to correlate well with experimental data. The calculation of NMR spectra for this compound would be particularly useful for assigning the signals of the chiral center and the protons and carbons of the indane skeleton, which can be complex due to the molecule's asymmetry.

Similarly, the calculation of the IR spectrum can help in identifying the characteristic vibrational modes of the molecule. The predicted frequencies for the O-H stretch, C-F stretches, and the various vibrations of the indane ring can be compared with experimental IR spectra to confirm the structure and identify specific functional groups. DFT calculations on related trifluoromethylated compounds have shown excellent agreement between theoretical and experimental vibrational frequencies nih.gov.

Synthetic Applications of the 1 Trifluoromethyl 1 Indanol Scaffold and Its Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

1-(Trifluoromethyl)-1-indanol and its related structures are highly valued as versatile synthetic intermediates. The presence of the hydroxyl group and the trifluoromethyl group on the same benzylic carbon creates a unique reactive center. This allows for a range of chemical transformations, making these compounds key starting materials for constructing more elaborate molecules. Their stability, coupled with the electron-withdrawing nature of the CF3 group, often leads to high regioselectivity in subsequent reactions. These intermediates are particularly useful in the synthesis of fluorine-containing compounds, which are of great interest in medicinal chemistry and materials science due to their enhanced metabolic stability and unique electronic properties.

Precursors for Complex Indole (B1671886) and Indane Derivatives

The this compound scaffold is a valuable precursor for the synthesis of a variety of complex indole and indane derivatives. These derivatives are prominent in many biologically active compounds and natural products.

Synthesis of Substituted Indolylmethanols for C-C Functionalization

Derivatives of this compound are instrumental in the synthesis of α-trifluoromethyl-(indol-3-yl)methanols. These indolylmethanols are key intermediates for carbon-carbon (C-C) bond functionalization. The reaction of indoles with trifluoromethyl ketones is a common method to produce these compounds. For instance, the reaction of various indoles with aromatic fluoromethyl ketones in the presence of a catalytic system like potassium carbonate and tetrabutylammonium (B224687) bromide in water can efficiently yield trifluoromethyl(indolyl)phenylmethanols. beilstein-journals.org These resulting alcohol moieties can be further manipulated, for example, through dehydration to form vinyl intermediates that are susceptible to a variety of nucleophilic attacks, thereby enabling the introduction of diverse functional groups at the C3-position of the indole ring.

Formation of Diindolylmethanes (DIMs) via Friedel-Crafts Alkylation

The acid-catalyzed reaction of α-trifluoromethyl-(indol-3-yl)methanols with a second equivalent of indole leads to the formation of diindolylmethanes (DIMs). This transformation proceeds through a Friedel-Crafts alkylation mechanism. The initial indolylmethanol, under acidic conditions, generates a stabilized carbocation which is then attacked by the electron-rich indole nucleus. This methodology provides an efficient route to synthesize DIMs bearing a trifluoromethyl group, which can significantly alter the biological properties of the parent DIM scaffold.

Building Blocks for Polycyclic Ring Systems

The reactivity of this compound derivatives extends to the construction of complex polycyclic ring systems, which form the core of many alkaloids and other biologically important molecules.

Construction of 1-(Trifluoromethyl)-cyclopenta[b]indole Alkaloid Skeletons

A significant application of α-trifluoromethyl-(indol-3-yl)methanols, derived from this compound precursors, is in the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloid skeletons. nih.gov A formal [3+2] cycloaddition reaction has been developed for this purpose. nih.gov In this process, the α-trifluoromethyl-(indol-3-yl)methanols act as trifluoromethylated C3 1,3-dipoles. nih.gov A crucial step in this transformation is the unprecedented stepwise dehydrative alkenylation of the α-trifluoromethyl alcohols, which facilitates the construction of the five-membered carbocycle fused to the indole core. nih.gov This method provides a direct pathway to trifluoromethylated analogues of cyclopenta[b]indole (B15071945) alkaloids, a class of compounds with a privileged structural motif found in various biologically active natural products. nih.gov

Synthesis of 1-Trifluoromethylated Isoquinolines via Radical Cascades

The principles of radical chemistry have been applied to synthesize 1-trifluoromethylated isoquinolines. While not directly starting from this compound, related strategies showcase the synthesis of trifluoromethylated heterocycles. For example, a method involving the reaction of β-aryl-α-isocyano-acrylates with a CF3 radical precursor, such as Togni's reagent, allows for the construction of the isoquinoline (B145761) framework with concomitant trifluoromethylation. nih.govresearchgate.net This process occurs without the need for transition metals and provides the desired products in moderate to excellent yields. nih.gov Another approach involves a silver-catalyzed intramolecular aminofluorination of alkynes to generate 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. nih.gov These radical cascade reactions highlight the broader synthetic utility of incorporating trifluoromethyl groups into complex heterocyclic systems.

Incorporation into Advanced Organic Molecules and Scaffolds

The this compound framework is a valuable structural motif that serves as a versatile building block for the synthesis of more complex and advanced organic molecules. Its unique combination of a rigid indane skeleton, a reactive hydroxyl group, and an electron-withdrawing trifluoromethyl group allows for diverse chemical transformations and incorporation into larger, functional scaffolds.

Preparation of Trifluoromethyl-Substituted Arylpropanoic Acids and Related Indanones

The this compound scaffold is closely related to trifluoromethyl-substituted 1-indanones and arylpropanoic acids, which are important intermediates in organic synthesis.

The conversion of this compound to its corresponding ketone, 1-(trifluoromethyl)-1-indanone, is a straightforward oxidation reaction. Standard oxidation protocols for secondary alcohols can be employed for this transformation, providing an efficient route to this key synthetic intermediate.

These indanones can also be synthesized through intramolecular Friedel-Crafts acylation of 3-arylpropanoic acid derivatives. researchgate.net For instance, the cyclization of 3-(m-trifluoromethylphenyl)propionic acid can yield 5-trifluoromethyl-1-indanone. researchgate.net This process typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then undergoes cyclization in the presence of a Lewis acid or in a strong acid medium like trifluoromethanesulfonic acid. researchgate.netacs.org This cyclization is a key step in creating the fused ring system of the indanone. researchgate.net

The precursor, trifluoromethyl-substituted arylpropanoic acid, is itself a valuable compound. These acids can be prepared via methods such as the hydrogenation of the corresponding cinnamic acids, which are accessible from trifluoromethyl-substituted benzaldehydes. researchgate.net While direct ring-opening of this compound to the corresponding arylpropanoic acid is not a standard synthetic route, the close structural relationship highlights the synthetic interchangeability of these scaffolds.

Table 1: Synthesis of Trifluoromethyl-Substituted 1-Indanones

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Functionalization of Indole Moieties with Trifluoromethyl Groups

The hydroxyl group of this compound can be activated under acidic conditions to generate a stabilized carbocation, which serves as a potent electrophile in Friedel-Crafts-type reactions. This reactivity allows for the direct functionalization of electron-rich aromatic systems, such as indoles.

Indoles readily undergo electrophilic substitution at the C3 position. The reaction of an indole with this compound, typically promoted by a Lewis or Brønsted acid catalyst, would lead to the formation of a new carbon-carbon bond, attaching the trifluoromethyl-indanol scaffold to the indole core. This process is analogous to the well-established Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones. beilstein-journals.orgbeilstein-archives.org Such reactions provide a direct pathway to complex molecules containing both the indole and the trifluoromethyl-indane motifs. The resulting products, such as 3-[1-(trifluoromethyl)indan-1-yl]-1H-indole, are of interest due to the prevalence of both scaffolds in biologically active compounds. beilstein-journals.orgbeilstein-archives.org

The reaction conditions can be tuned to optimize yields and selectivity. Various catalysts, including metal triflates or even strong organic bases that can facilitate the formation of the reactive intermediate, have been shown to be effective in similar transformations. beilstein-archives.org

Table 2: Representative Friedel-Crafts Alkylation of Indoles with Trifluoromethyl-Activated Alcohols

| Indole Substrate | Electrophile | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole | 2,2,2-Trifluoroacetophenone | TMG (Barton's base) | Trifluoromethyl(indolyl)phenylmethanol | beilstein-journals.org |

| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | K₂CO₃ / n-Bu₄PBr, water | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | beilstein-journals.orgbeilstein-archives.org |

| Indole | This compound | Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid | 3-[1-(Trifluoromethyl)indan-1-yl]-1H-indole | Inferred |

Modular Approaches in the Synthesis of Complex Fluorinated Compounds

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. nih.govsemanticscholar.org this compound is an exemplary building block for this approach due to its distinct functional domains: the reactive hydroxyl group, the modifiable aromatic ring, and the stable trifluoromethyl group on a rigid scaffold.

This modularity allows for the systematic construction of diverse molecular architectures. The hydroxyl group of this compound can serve as a handle for a variety of coupling reactions. For example, it can be:

Esterified with carboxylic acids to introduce new functionalities.

Alkylated to form ethers, linking the indane scaffold to other molecular fragments.

Converted into a good leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based groups.

Utilized in Mitsunobu reactions for the introduction of nucleophiles with inversion of stereochemistry. nih.gov

By preparing a library of derivatized this compound building blocks, chemists can rapidly assemble a wide range of complex target molecules. nih.gov This strategy allows for the efficient exploration of chemical space, which is particularly valuable in fields like drug discovery and materials science, where the trifluoromethyl group often imparts desirable properties such as metabolic stability and altered electronic characteristics. vu.nl The defined stereocenter at the C1 position also allows for the synthesis of enantiomerically pure compounds, adding another layer of complexity and specificity to the molecules being constructed. researchgate.net

Future Perspectives and Emerging Research Avenues in 1 Trifluoromethyl 1 Indanol Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of enantiomerically pure 1-(Trifluoromethyl)-1-indanol is a key objective, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research is intensely focused on the development of novel catalytic systems that can provide high yields and excellent enantioselectivity.

A promising area of development is the use of chiral organocatalysts . For instance, cinchona alkaloid-based primary amines have been successfully employed in the enantioselective Michael/aldol cascade reactions to construct β-trifluoromethyl-cyclohexanones with high enantiomeric excess (92-99% ee) nih.gov. The application of similar chiral amine catalysts to the asymmetric trifluoromethylation of indanones is a logical and promising next step. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, is another avenue being explored to enhance stereocontrol.

Transition metal catalysis also continues to be a fertile ground for innovation. Nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been reported for the asymmetric synthesis of enantioenriched α-trifluoromethyl benzylic alcohols, demonstrating a conceptually different approach to these valuable compounds. chemistryviews.org The design of new chiral ligands for transition metals like rhodium, palladium, and copper is crucial for improving the efficiency and stereoselectivity of trifluoromethylation reactions. For example, the Rh/f-spiroPhos complex has been shown to be highly effective in the enantioselective hydrogenation of α-trifluoromethylidene lactams, achieving up to 99.9% ee. rsc.org Adapting such catalytic systems for the asymmetric reduction of a precursor like 1-(trifluoromethyl)-1H-inden-1-ol could provide a direct route to chiral this compound.

Furthermore, the exploration of Lewis base catalysis for the enantioselective reduction of trifluoromethyl ketoimines has yielded chiral products with high efficiency and stereoselectivity (up to 98% ee) using trichlorosilane (B8805176) as the reducing agent. acs.org The application of this methodology to the corresponding trifluoromethyl indanones could be a straightforward and effective strategy for producing chiral this compound.

| Catalyst Type | Example/Application | Potential for this compound Synthesis |

| Chiral Organocatalysts | Cinchona alkaloid-based primary amines for β-CF3-cyclohexanones nih.gov | Asymmetric trifluoromethylation of 1-indanone (B140024). |

| Transition Metal Catalysts | Nickel-catalyzed Hiyama cross-coupling for α-CF3 benzylic alcohols chemistryviews.org | Stereoconvergent synthesis from a suitable precursor. |

| Transition Metal Catalysts | Rh/f-spiroPhos for asymmetric hydrogenation of α-CF3-lactams rsc.org | Asymmetric reduction of a 1-(trifluoromethyl)-1H-inden-1-ol precursor. |

| Lewis Base Catalysts | Chiral Lewis bases for reduction of trifluoromethyl ketoimines acs.org | Enantioselective reduction of 1-(trifluoromethyl)-1-indanone. |

Exploration of New Reaction Pathways and Mechanistic Insights for Trifluoromethylated Indanols

Beyond the refinement of existing methods, the exploration of entirely new reaction pathways is essential for advancing the synthesis of trifluoromethylated indanols. A significant area of interest is the development of novel cyclization reactions. For example, Lewis acid-induced ene-cyclization of ω-olefinic CF3-ketones has been shown to produce 1-CF3-indanol derivatives. acs.org A deeper mechanistic understanding of these reactions will enable the design of more efficient and selective transformations.

Radical trifluoromethylation represents another burgeoning area. Copper-catalyzed ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes has been developed, proceeding through a benzyl (B1604629) radical intermediate. rsc.org The application of similar radical-based strategies to suitable indane precursors could open up new avenues for the synthesis of this compound and its analogues. Mechanistic studies, including the use of radical clocks and spectroscopic techniques, will be crucial for elucidating the intricate pathways of these reactions.

The direct trifluoromethylation of indan-1-one using the Ruppert-Prakash reagent (TMSCF3) is a known method for producing this compound. chemistryviews.org Future research in this area could focus on optimizing reaction conditions and exploring the mechanism in greater detail to improve yields and minimize side reactions. Understanding the role of the initiator and the nature of the active trifluoromethylating species is key to this endeavor.

Furthermore, visible-light-promoted radical cascade cyclizations are emerging as a powerful tool in organic synthesis. These reactions, which can often be performed without photocatalysts or transition metals, offer a sustainable approach to complex molecules. acs.org The development of a light-induced radical cyclization to form the indanol ring system with simultaneous trifluoromethylation would be a significant advancement.

| Reaction Pathway | Key Features | Relevance to this compound |

| Lewis Acid-Induced Ene-Cyclization | Forms carbocycles from olefinic CF3-ketones. acs.org | Direct synthesis of the indanol ring system. |

| Radical Ring-Opening Trifluoromethylation | Utilizes radical intermediates for C-CF3 bond formation. rsc.org | Potential for novel disconnections and functionalization. |

| Direct Trifluoromethylation | Employs reagents like TMSCF3 on ketone precursors. chemistryviews.org | A direct and established, yet optimizable, route. |

| Photocatalytic Radical Cyclization | Light-induced, often catalyst-free, cascade reactions. acs.org | A green and efficient approach to the target molecule. |

Advancements in Computational Methods for Predictive Synthesis Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering the potential to predict reaction outcomes, elucidate mechanisms, and design novel catalysts from first principles. For the synthesis of this compound, computational methods are poised to make significant contributions.

Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms. DFT calculations have been used to investigate the trifluoromethylation of aryl halides with CuCF3, revealing a non-radical mechanism and quantifying the "ortho effect" which can dramatically accelerate the reaction. rsc.org Similar in-depth computational studies on the trifluoromethylation of indanones can provide crucial insights into the transition states and intermediates, guiding the development of more efficient reaction conditions and catalysts. DFT can also be used to study the mechanism of trifluoromethylation using reagents like Umemoto's reagent, helping to understand the factors that control reactivity and selectivity. acs.org

Beyond mechanistic studies, in silico design of catalysts is a rapidly advancing field. By modeling the interactions between a catalyst, substrate, and reagents, it is possible to predict which catalyst structures will lead to the highest stereoselectivity. This approach can significantly reduce the amount of empirical screening required to find an optimal catalyst.

Machine learning (ML) is also emerging as a powerful tool for predicting the outcomes of organic reactions. newdrugapprovals.org By training ML models on large datasets of reaction information, it is possible to predict yields, reaction times, and even the most likely products for a given set of reactants and conditions. As more data on trifluoromethylation reactions become available, ML models could be developed to predict the optimal conditions for the synthesis of this compound with high accuracy. Furthermore, deep learning models are being developed to predict key physicochemical properties of organofluorine molecules, such as lipophilicity, which is crucial for drug design. rsc.org

| Computational Method | Application in this compound Synthesis |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. acs.orgrsc.org |

| In Silico Catalyst Design | Predictive design of chiral catalysts for enhanced stereoselectivity. |

| Machine Learning (ML) | Prediction of reaction outcomes (yields, products, etc.). newdrugapprovals.org |

| Deep Learning | Prediction of physicochemical properties of the final compound. rsc.org |

Sustainable and Green Chemistry Approaches in the Synthesis of Trifluoromethylated Indanol Architectures

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. publishing.org.in For the synthesis of this compound, several sustainable approaches are being actively explored.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. A continuous-flow synthesis of trifluoromethylated N-fused heterocycles has been developed, demonstrating a significant improvement over batch methods. acs.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes. Recently, a flow-chemistry approach has been developed to generate reactive trifluoromethylated anions on demand from readily available precursors, reducing waste and avoiding the use of regulated substances. acs.org

Electrochemical synthesis provides a green alternative to traditional methods that often rely on stoichiometric oxidants or reductants. Electrophotochemical methods are being developed for the trifluoromethylation of arenes using trifluoroacetic acid as an inexpensive and environmentally benign CF3 source. chemistryviews.orgacs.org These catalyst- and oxidant-free methods are highly desirable for industrial applications.

Photocatalysis , which utilizes visible light to drive chemical reactions, is another key area of green chemistry research. Light-promoted trifluoromethylation reactions that proceed without any external photocatalyst or oxidant are being developed, offering an operationally simple and sustainable approach. organic-chemistry.org

Biocatalysis harnesses the power of enzymes to perform chemical transformations with high selectivity and under mild conditions. While no naturally occurring enzymes are known to catalyze the formation of C(sp3)-CF3 bonds, researchers are engineering enzymes to perform this challenging transformation. For example, a nonheme iron enzyme has been engineered to generate CF3 radicals from hypervalent iodine(III) reagents for enantioselective alkene difunctionalization. chemrxiv.orgresearchgate.net The development of biocatalysts for the synthesis of chiral this compound is a highly attractive long-term goal.

| Green Chemistry Approach | Key Advantages | Application to this compound Synthesis |

| Flow Chemistry | Enhanced safety, efficiency, and scalability. acs.org | Continuous manufacturing of the target molecule. |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants. chemistryviews.orgacs.org | Use of green CF3 sources like trifluoroacetic acid. |

| Photocatalysis | Utilizes light as a renewable energy source. organic-chemistry.org | Catalyst-free and mild reaction conditions. |

| Biocatalysis | High selectivity and mild reaction conditions. chemrxiv.orgresearchgate.net | Enantioselective synthesis using engineered enzymes. |

Q & A

Q. What synthetic strategies are employed to introduce a trifluoromethyl group into the 1-indanol framework?

The trifluoromethyl group is typically introduced via electrophilic or nucleophilic substitution reactions. For example, halogenated indanol derivatives (e.g., 1-bromoindanol) can undergo cross-coupling with trifluoromethylating agents like (trifluoromethyl)copper(I) complexes or via radical pathways using CFI under UV light . Alternative routes may involve late-stage functionalization using trifluoromethyl diazonium salts. Characterization of intermediates via LCMS (e.g., m/z 645 [M+H] in ) ensures reaction progress.

Q. Which spectroscopic methods are optimal for characterizing 1-(Trifluoromethyl)-1-indanol?

- NMR : NMR is critical for identifying the trifluoromethyl group (δ ≈ -60 to -70 ppm). NMR reveals splitting patterns near the hydroxyl group (δ 1.5–2.5 ppm for the indanol backbone) .

- Mass Spectrometry : High-resolution LCMS (e.g., m/z 202 [M+H], calculated for CHFO) confirms molecular weight .

- HPLC : Retention times under acidic conditions (e.g., 1.05–1.43 minutes in ) aid in purity assessment.

Q. How does the trifluoromethyl group affect the physical properties of 1-indanol?

The electron-withdrawing trifluoromethyl group increases acidity of the hydroxyl group (pKa ~9–10 vs. ~15 for unsubstituted indanol) and enhances lipophilicity (logP increases by ~1.5 units) . This impacts solubility in polar solvents and bioavailability in pharmacological studies.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound derivatives?

Density Functional Theory (DFT) studies suggest that the trifluoromethyl group stabilizes transition states via hyperconjugation, favoring axial attack in cyclization reactions. For example, in Diels-Alder reactions (similar to ), the CF group directs endo selectivity due to steric and electronic effects . Experimental validation involves chiral HPLC or X-ray crystallography to resolve enantiomers.

Q. How can researchers address contradictions in catalytic efficiency data for trifluoromethylated indanol intermediates?

Contradictions often arise from solvent polarity or catalyst loading variations. For instance, palladium-catalyzed trifluoromethylation may show inconsistent yields due to competing protodehalogenation. A systematic approach includes:

Q. What role does this compound play in drug design, particularly as a chiral building block?

The CF group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes. For example, trifluoromethylated indanol derivatives are explored as protease inhibitors or allosteric modulators. Key steps include:

- Docking studies : Using AutoDock to predict interactions with target proteins .

- In vitro assays : Measuring IC values against disease-relevant enzymes (e.g., HIV-1 protease) .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up this compound synthesis?

- Solvent screening : Compare DMF (polar aprotic) vs. THF (less coordinating) for yield improvements .

- Catalyst recycling : Evaluate immobilized catalysts (e.g., Pd/C) to reduce costs .

- Green chemistry : Replace hazardous reagents with bio-based alternatives (e.g., enzymatic trifluoromethylation) .

Q. What computational tools predict the regioselectivity of electrophilic attacks on this compound?

- Fukui functions : Identify nucleophilic sites using Multiwfn software.

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions influenced by the CF group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.